molecular formula C24H20N2O3 B3589812 N-(2,5-dimethoxyphenyl)-2-phenylquinoline-4-carboxamide

N-(2,5-dimethoxyphenyl)-2-phenylquinoline-4-carboxamide

Cat. No.: B3589812
M. Wt: 384.4 g/mol
InChI Key: DQNBOVXPCDMCON-UHFFFAOYSA-N
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Description

N-(2,5-dimethoxyphenyl)-2-phenylquinoline-4-carboxamide is a chemical compound of significant interest in medicinal chemistry and anticancer drug discovery research. It belongs to the 2-phenylquinoline-4-carboxamide class of molecules, which have been identified as a privileged scaffold for developing novel therapeutic agents . Scientific studies on analogous structures have demonstrated that these derivatives exhibit potent antiproliferative activity against a range of human cancer cell lines, making them a valuable template for investigating new oncology targets . Research into similar compounds has revealed multiple potential mechanisms of action. One prominent mechanism is the inhibition of tubulin polymerization, a key process in cell division. By binding to the colchicine site on tubulin, these compounds can disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis (programmed cell death) . Furthermore, quinoline-4-carboxamide derivatives have been explored as inhibitors of other critical cellular targets. Some function as histone deacetylase (HDAC) inhibitors, which can alter gene expression and promote cancer cell death , while others have shown potential to inhibit phosphoinositide-dependent kinase-1 (PDK1), a key component in the PI3K/AKT cell survival pathway . The structural features of this compound, particularly the 2,5-dimethoxyphenyl group attached to the quinoline core, are designed to facilitate strong interactions with these biological targets. This product is intended for research purposes to further explore these mechanisms and support the development of new anticancer strategies. This product is For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-(2,5-dimethoxyphenyl)-2-phenylquinoline-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20N2O3/c1-28-17-12-13-23(29-2)22(14-17)26-24(27)19-15-21(16-8-4-3-5-9-16)25-20-11-7-6-10-18(19)20/h3-15H,1-2H3,(H,26,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQNBOVXPCDMCON-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CC=C4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-dimethoxyphenyl)-2-phenylquinoline-4-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of 2,5-dimethoxyphenylacetic acid, which is then subjected to a series of reactions including halogenation, cyanation, and hydrolysis to yield the desired intermediate compounds . These intermediates are then further reacted under specific conditions to form the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques, utilizing advanced equipment to ensure high yield and purity. The process may include the use of catalysts, controlled temperature and pressure conditions, and purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Hydrolysis of the Carboxamide Group

The carboxamide group can undergo hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for modifying the compound’s polarity or generating intermediates for further derivatization.

Conditions Reagents Product Source
Acidic hydrolysisHCl (conc.), reflux2-Phenylquinoline-4-carboxylic acid + 2,5-dimethoxyaniline
Basic hydrolysisNaOH, H₂O, heatSame as above

This reaction mirrors the reverse of the amidation process used in the compound’s synthesis (e.g., via acid chloride intermediates) .

Oxidation of Methoxy Groups

The dimethoxyphenyl substituent may undergo oxidation, particularly at the electron-rich 2- and 5-methoxy positions. Oxidizing agents like ceric ammonium nitrate (CAN) or hydrogen peroxide could convert methoxy groups to quinones or carbonyl derivatives.

Reagents Conditions Product Notes
CAN in aqueous HNO₃Room temperature, 24 hQuinone derivativesObserved in similar methoxy-substituted quinolines
H₂O₂, Fe(II) catalystMild heatingHydroxylated or demethylated productsHypothesized based on

Electrophilic Aromatic Substitution on Quinoline

The quinoline core is susceptible to electrophilic substitution, with reactivity influenced by the electron-withdrawing carboxamide group. Common reactions include nitration, sulfonation, or halogenation.

Reaction Reagents Position Product Source
NitrationHNO₃, H₂SO₄C-6 or C-8Nitro-substituted quinoline derivative
BrominationBr₂, FeBr₃C-33-Bromo-2-phenylquinoline-4-carboxamide

The electron-deficient quinoline ring directs electrophiles to positions ortho or para to the carboxamide group.

Reduction of the Quinoline Ring

Catalytic hydrogenation or chemical reductants can partially or fully reduce the quinoline heterocycle, altering its aromaticity and biological activity.

Reagents Conditions Product Outcome
H₂, Pd/CEthanol, 60°C1,2,3,4-Tetrahydroquinoline derivativeHypothesized from
NaBH₄, NiCl₂Methanol, refluxPartially reduced dihydroquinolineAnalogous to

Functionalization via the Carboxamide Nitrogen

The carboxamide’s NH group can participate in alkylation or acylation reactions, enabling further structural diversification.

Reaction Reagents Product Example
AlkylationCH₃I, K₂CO₃N-Methylcarboxamide derivativeSimilar to
AcylationAcCl, pyridineN-Acetylated carboxamideObserved in

Demethylation of Methoxy Groups

Strong acids or Lewis acids can cleave methoxy groups to hydroxyl derivatives, enhancing hydrogen-bonding potential.

Reagents Conditions Product Source
BBr₃, CH₂Cl₂-78°C to RT2-Hydroxy-5-methoxyphenyl-substituted derivative
HI, acetic acidReflux, 12 hFully demethylated catechol derivative

Mechanistic Insights

  • Oxidation : Methoxy groups oxidize to carbonyls via radical intermediates, as seen in related quinoline systems.

  • Electrophilic Substitution : The carboxamide group deactivates the quinoline ring, directing electrophiles to less electron-deficient positions (e.g., C-6 over C-3) .

  • Hydrolysis : Acid-catalyzed hydrolysis proceeds through a tetrahedral intermediate, while base-mediated cleavage involves hydroxide attack at the carbonyl .

Scientific Research Applications

Chemistry

N-(2,5-dimethoxyphenyl)-2-phenylquinoline-4-carboxamide serves as a precursor in synthesizing more complex organic molecules. Its unique structure allows for diverse chemical modifications that can lead to novel compounds with desired properties.

Biology

The compound has been investigated for its potential interactions with biological macromolecules, particularly in the context of drug development. Its ability to bind to specific targets may modulate biological pathways, making it a candidate for further exploration in therapeutic applications.

Medicine

Research has highlighted the compound's potential therapeutic properties:

  • Anticancer Activity : Studies have shown that it can inhibit cancer cell growth across various cell lines. For example:
Cell LineIC50 (µM)
SK-OV-30.5
HCT1160.2
MDA-MB-468Not reported

The mechanism involves inhibition of tubulin polymerization and disruption of mitotic spindle assembly, leading to cell cycle arrest at the G2/M phase .

  • Antibacterial Activity : The compound exhibits significant antibacterial properties against strains like Staphylococcus aureus:
Bacterial StrainMIC (µg/mL)
Staphylococcus aureus (S. aureus)64
Escherichia coli (E. coli)128
Methicillin-resistant S. aureus (MRSA)>256

These findings indicate varying effectiveness against different bacterial strains.

  • Antiviral Activity : Emerging data suggest that quinoline derivatives may possess antiviral properties, particularly against coronaviruses like SARS-CoV-2 .

Anticancer Effects

A series of studies have focused on the anticancer effects of quinoline derivatives, including this compound. For instance, a study demonstrated that certain derivatives inhibited the phosphorylation of key signaling pathways associated with cancer progression (PI3K/Akt/mTOR), suggesting a mechanism for their antitumor activity .

Antibacterial Evaluation

Research has evaluated the antibacterial efficacy of this compound against various pathogens, providing insights into its potential as an antibacterial agent .

Antiviral Screening

Recent investigations into antiviral activity have shown promise for quinoline derivatives in inhibiting viral replication processes, highlighting their potential role in developing antiviral therapies .

Mechanism of Action

The mechanism by which N-(2,5-dimethoxyphenyl)-2-phenylquinoline-4-carboxamide exerts its effects involves its interaction with specific molecular targets and pathways. It may act by binding to certain receptors or enzymes, thereby modulating their activity. The exact pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogues

The following table summarizes key structural analogues and their distinguishing features:

Compound Name Core Structure Substituents/Modifications Molecular Weight (g/mol) Notable Features
N-(2,5-Dimethoxyphenyl)-2-phenylquinoline-4-carboxamide Quinoline - 2-Phenyl
- 4-Carboxamide linked to 2,5-dimethoxyphenyl
384.435 Balanced lipophilicity from phenyl and methoxy groups; potential for π-π stacking
N-(2,5-Dimethoxyphenyl)-2-[4-(2-methylpropyl)phenyl]quinoline-4-carboxamide Quinoline - 2-[4-(2-Methylpropyl)phenyl]
- Same carboxamide linkage
Not reported Increased lipophilicity due to branched alkyl chain; possible enhanced membrane permeability
N-(2,4-Dimethoxyphenyl)-4-oxo-1,4-dihydroquinoline-3-carboxamide Dihydroquinoline - 4-Oxo group
- Carboxamide linked to 2,4-dimethoxyphenyl
324.33 Reduced aromaticity (dihydroquinoline); altered electronic properties
4-(2-Chlorophenyl)-N-(2,5-dimethoxyphenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxamide Pyrimidine - Pyrimidine core with sulfanylidene
- 2-Chlorophenyl and methyl substituents
Not reported Sulfur-containing core; potential for redox activity or metal coordination

Structural and Functional Differences

Core Structure Variations
  • Quinoline vs. Pyrimidine: The quinoline core in the parent compound (e.g., ) offers extended π-conjugation compared to the pyrimidine-based analogue . This difference may influence binding to hydrophobic pockets or intercalation into DNA/RNA.
Substituent Effects
  • Methoxy Positioning : The 2,5-dimethoxyphenyl group in the parent compound contrasts with the 2,4-dimethoxyphenyl group in . The para-methoxy in the former may enhance electron-donating effects compared to the meta-methoxy in the latter.
  • Alkyl vs. Phenyl Substituents : The 2-[4-(2-methylpropyl)phenyl] group in introduces steric bulk and lipophilicity, which could improve bioavailability but reduce solubility.
Functional Group Additions
  • Sulfanylidene Group : The pyrimidine-based analogue contains a sulfanylidene moiety, which may confer unique reactivity (e.g., disulfide formation) or metal-binding capacity.

Hypothesized Pharmacological Implications

While direct pharmacological data is absent in the provided evidence, structural trends suggest:

Lipophilicity and Permeability : Compounds with alkyl chains (e.g., ) may exhibit enhanced cell membrane penetration but poorer aqueous solubility.

Target Selectivity: The quinoline core in and could favor interactions with kinase or topoisomerase targets, whereas the pyrimidine core in might engage with thymidylate synthase or dihydrofolate reductase.

Electronic Effects : Methoxy substituents in and may modulate electron density, affecting binding to receptors sensitive to charge distribution (e.g., serotonin or dopamine receptors).

Biological Activity

N-(2,5-Dimethoxyphenyl)-2-phenylquinoline-4-carboxamide is a compound belonging to the class of 2-phenylquinoline derivatives, which have garnered attention for their diverse biological activities. This article explores the synthesis, biological evaluation, and potential therapeutic applications of this compound, supported by data tables and relevant research findings.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of 2-phenylquinoline-4-carboxylic acid with 2,5-dimethoxyaniline under appropriate conditions to form the desired amide. The synthetic route can be summarized as follows:

  • Formation of Quinoline Core : The initial step involves creating the quinoline backbone through cyclization reactions.
  • Amidation : The carboxylic acid group is then reacted with the amine to yield the amide product.
  • Purification : The final product is purified by recrystallization or chromatography.

Anticancer Activity

Recent studies have highlighted the anticancer potential of 2-phenylquinoline derivatives, including this compound. The compound has been evaluated against various cancer cell lines, including:

Cell Line IC50 (µM)
SK-OV-30.5
HCT1160.2
MDA-MB-468Not reported

The mechanism of action is believed to involve inhibition of tubulin polymerization and disruption of mitotic spindle assembly, leading to cell cycle arrest at the G2/M phase .

Antibacterial Activity

The antibacterial properties of this compound have also been investigated. The compound was tested against several strains:

Bacterial Strain MIC (µg/mL)
Staphylococcus aureus (S. aureus)64
Escherichia coli (E. coli)128
Methicillin-resistant S. aureus (MRSA)>256

The results indicate that while the compound exhibited significant activity against S. aureus, its effectiveness was lower against E. coli and MRSA .

Antiviral Activity

Emerging evidence suggests that derivatives of the quinoline scaffold may possess antiviral properties, particularly against coronaviruses. For instance, compounds structurally related to this compound have shown inhibitory effects on SARS-CoV-2 replication with varying IC50 values . These findings underscore the potential for further development in antiviral therapies.

Case Studies and Research Findings

  • Study on Anticancer Effects :
    • A study demonstrated that this compound induced apoptosis in cancer cells through ROS generation and ER stress pathways .
  • Antibacterial Evaluation :
    • In vitro tests revealed that structural modifications significantly enhanced antibacterial activity against specific strains, suggesting a structure-activity relationship that could guide future design efforts .
  • Antiviral Screening :
    • Compounds were screened for their ability to inhibit non-structural proteins associated with SARS-CoV-2, revealing promising candidates for further exploration in antiviral drug development .

Q & A

Basic Questions

Q. What are the recommended synthetic routes for N-(2,5-dimethoxyphenyl)-2-phenylquinoline-4-carboxamide, and how can reaction conditions be optimized?

  • Methodology : A typical synthesis involves coupling 2-phenylquinoline-4-carboxylic acid with 2,5-dimethoxyaniline using a carbodiimide crosslinker (e.g., EDC or DCC) in anhydrous dimethylformamide (DMF) under nitrogen. Catalytic DMAP (4-dimethylaminopyridine) enhances reaction efficiency. Optimization includes:

  • Temperature : Maintain 0–5°C during activation of the carboxylic acid to minimize side reactions.
  • Solvent : Use DMF for solubility, but switch to ethyl acetate for extraction to isolate the product.
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol improves purity .
    • Yield Improvement : Pre-activate the carboxylic acid for 30 minutes before adding the amine. Monitor reaction progress via TLC (Rf ~0.5 in 7:3 hexane:ethyl acetate).

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Analytical Techniques :

  • HPLC : Use a C18 column with a methanol/water gradient (70:30 to 95:5 over 20 min) to assess purity (>95% target). Retention time can be compared to standards .
  • NMR Spectroscopy : Key peaks include:
  • ¹H-NMR : Aromatic protons (δ 7.2–8.5 ppm), methoxy groups (δ 3.6–3.8 ppm), and amide NH (δ 10.2 ppm, broad).
  • ¹³C-NMR : Quinoline carbonyl (δ ~165 ppm), methoxy carbons (δ ~55 ppm) .
  • Mass Spectrometry : HRMS (ESI+) should match the exact mass (C₂₄H₂₀N₂O₃: calculated 384.1474).

Q. What physicochemical properties are critical for experimental design, and how can they be determined?

  • Key Properties :

  • Solubility : Test in DMSO (high solubility) and aqueous buffers (low solubility). Use sonication for dispersion in biological assays.
  • LogP : Estimate via reverse-phase HPLC (calibrated with standards) to predict membrane permeability.
  • Thermal Stability : Differential Scanning Calorimetry (DSC) to determine melting point (expected >180°C based on analogs) .
    • Experimental Design : Pre-screen solubility in assay buffers to avoid precipitation. For crystallography, optimize solvent systems (e.g., DMSO/water) for crystal growth .

Advanced Research Questions

Q. How can X-ray crystallography be applied to determine the molecular structure, and what challenges might arise during refinement?

  • Procedure :

Grow single crystals via vapor diffusion (e.g., DMSO/water).

Collect diffraction data (Mo-Kα radiation, 100 K).

Solve structure using SHELXT for phase estimation and SHELXL for refinement .

  • Challenges :

  • Disorder : Methoxy or phenyl groups may exhibit rotational disorder. Apply restraints (e.g., DFIX for bond lengths).
  • Twinned Data : Use TWINABS for integration if merohedral twinning is detected.
    • Validation : Check R-factor convergence (<5% discrepancy) and CCDC deposition guidelines .

Q. What methodologies are suitable for evaluating the bioactivity, such as antimicrobial effects?

  • Assay Design :

  • MIC Determination : Broth microdilution (e.g., against S. aureus or E. coli), with concentrations ranging from 0.5–128 µg/mL. Include positive controls (e.g., ciprofloxacin).
  • Mechanistic Studies :
  • Enzyme Inhibition : Test against target enzymes (e.g., DNA gyrase) using fluorescence-based assays.
  • Time-Kill Curves : Monitor bacterial viability over 24 hours to distinguish bactericidal vs. bacteriostatic effects .
    • Data Interpretation : Use nonlinear regression (e.g., GraphPad Prism) to calculate IC₅₀ values. Cross-validate with cytotoxicity assays (e.g., HEK293 cells) to confirm selectivity.

Q. How can researchers resolve discrepancies in spectral data or crystallographic parameters?

  • Spectral Conflicts :

  • NMR : Reassign peaks using 2D techniques (COSY, HSQC). Compare with DFT-calculated chemical shifts.
  • Mass Spec : Confirm isotopic patterns; rule out adducts (e.g., sodium/potassium) via negative-ion mode.
    • Crystallographic Refinement :
  • Use SQUEEZE in PLATON to model disordered solvent.
  • Validate hydrogen bonding with Mercury software; adjust thermal parameters if RMSD exceeds 0.02 Å .
    • Statistical Tools : Apply Hamilton R-factor tests to assess significance of model adjustments .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2,5-dimethoxyphenyl)-2-phenylquinoline-4-carboxamide
Reactant of Route 2
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N-(2,5-dimethoxyphenyl)-2-phenylquinoline-4-carboxamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.